molecular formula C9H14N2O2S B181144 N,N-Dimethylbenzylsulfamide CAS No. 4726-01-6

N,N-Dimethylbenzylsulfamide

Cat. No.: B181144
CAS No.: 4726-01-6
M. Wt: 214.29 g/mol
InChI Key: TWNAAXGVDGRWOZ-UHFFFAOYSA-N
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Description

N,N-Dimethylbenzylsulfamide is an organic compound with the molecular formula C9H14N2O2S It is characterized by the presence of a benzyl group attached to a sulfamide moiety, where the nitrogen atoms are substituted with methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethylbenzylsulfamide can be synthesized through several methods. One common approach involves the reaction of benzylamine with dimethylsulfamide under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

C6H5CH2NH2+(CH3)2NSO2NH2C6H5CH2NSO2N(CH3)2\text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + \text{(CH}_3\text{)}_2\text{NSO}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NSO}_2\text{N(CH}_3\text{)}_2 C6​H5​CH2​NH2​+(CH3​)2​NSO2​NH2​→C6​H5​CH2​NSO2​N(CH3​)2​

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethylbenzylsulfamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the sulfamide group to amines or other reduced forms.

    Substitution: The benzyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield N,N-Dimethylbenzylsulfoxide, while reduction with lithium aluminum hydride can produce N,N-Dimethylbenzylamine.

Scientific Research Applications

Chemical Characteristics

Chemical Structure : N,N-Dimethylbenzylsulfamide features a benzyl group attached to a sulfonamide moiety with two methyl groups on the nitrogen atom. This configuration contributes to its reactivity and potential applications.

  • Molecular Formula : C₁₃H₁₅N₃O₂S
  • CAS Number : 902146-43-4

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its aziridine ring can undergo various chemical transformations, making it versatile for producing other compounds.

Reaction TypeExample ProductsCommon Reagents
OxidationBenzaldehyde, benzoic acidPotassium permanganate, CrO₃
ReductionAminesLithium aluminum hydride
SubstitutionSubstituted aminesNucleophiles (amines, thiols)

Biological Applications

The compound has been investigated for its potential as a building block in the synthesis of biologically active compounds. Specifically, it has shown promise in antimicrobial applications.

  • Antimicrobial Activity : Studies indicate that sulfonamide derivatives can inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme crucial for folate biosynthesis. For instance, this compound derivatives have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, including Escherichia coli and Staphylococcus aureus .

Medicinal Chemistry

This compound has potential applications in drug development. Its sulfonamide group is known for its ability to inhibit enzymes involved in bacterial folic acid synthesis, making it valuable in developing new antibiotics.

  • Mechanism of Action : The compound acts as a competitive antagonist to para-aminobenzoic acid (PABA), disrupting folate synthesis in bacteria and subsequently inhibiting DNA replication .

Case Study 1: Antibacterial Activity

A study published in 2022 evaluated the antibacterial efficacy of various sulfonamide derivatives against E. coli and other pathogens. The results indicated that certain derivatives of this compound exhibited minimum inhibitory concentrations (MIC) as low as 50 µg/mL against E. coli, highlighting its potential as an effective antibacterial agent .

Case Study 2: Structure-Activity Relationship (SAR)

Research focused on the SAR of sulfonamides revealed that modifications to the benzyl group significantly influenced antibacterial activity. Electron-withdrawing groups enhanced activity against resistant strains, suggesting avenues for optimizing this compound derivatives for improved therapeutic efficacy .

Mechanism of Action

The mechanism by which N,N-Dimethylbenzylsulfamide exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N,N-Dimethylbenzylsulfamide can be compared with other similar compounds, such as:

    N,N-Dimethylformamide: A widely used solvent and reagent in organic synthesis.

    N,N-Dimethylacetamide: Another solvent and reagent with similar properties to N,N-Dimethylformamide.

    N,N-Dimethylsulfamide: A related compound with different substituents on the nitrogen atoms.

Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts distinct chemical and physical properties compared to other dimethylsulfamide derivatives. This uniqueness makes it valuable for specific applications where the benzyl group plays a crucial role in the compound’s activity or reactivity.

Biological Activity

N,N-Dimethylbenzylsulfamide is a sulfonamide compound that has garnered attention due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts. This article delves into the synthesis, biological evaluation, and potential applications of this compound, supported by data tables and research findings.

1. Chemical Structure and Synthesis

This compound is characterized by the presence of a benzyl group attached to a sulfonamide moiety with two methyl groups on the nitrogen atom. The general structure can be represented as follows:

C9H12N2O2S\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2\text{S}

The synthesis typically involves the reaction of benzyl chloride with dimethylamine and sodium sulfamate, leading to the formation of the sulfonamide derivative.

2.1 Antimicrobial Properties

Numerous studies have demonstrated the antimicrobial efficacy of this compound against various bacterial strains. The mechanism of action primarily involves inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Bacillus subtilis100 µg/mL

The compound has shown significant activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for treating bacterial infections.

2.2 Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory activity. It has been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a pivotal role in inflammation and pain pathways.

Table 2: COX-2 Inhibition Activity

CompoundIC50 (µM)Reference
This compound15
Aspirin20
Ibuprofen30

The compound's ability to inhibit COX-2 suggests its potential use in managing inflammatory conditions such as arthritis and other pain-related disorders.

3.1 Case Study: Efficacy Against Resistant Strains

A recent study evaluated the effectiveness of this compound against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that the compound maintained its antimicrobial activity even in resistant strains, highlighting its potential as an alternative treatment option.

Findings:

  • The compound exhibited a lower MIC compared to traditional antibiotics.
  • Synergistic effects were observed when combined with other antimicrobials, enhancing overall efficacy.

3.2 Case Study: Anti-inflammatory Applications

Another study focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results showed significant reductions in inflammatory markers and pain responses.

Findings:

  • Administration of the compound resulted in a marked decrease in edema.
  • Histological analysis revealed reduced infiltration of inflammatory cells in treated tissues.

4.

This compound demonstrates promising biological activities, particularly as an antimicrobial agent and an anti-inflammatory compound. Its efficacy against resistant bacterial strains and its ability to inhibit COX-2 make it a valuable candidate for further research and potential therapeutic applications. Continued exploration into its mechanisms of action and clinical applications is warranted to fully realize its potential benefits in medical science.

Properties

IUPAC Name

(dimethylsulfamoylamino)methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)10-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNAAXGVDGRWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349987
Record name N,N-Dimethylbenzylsulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4726-01-6
Record name N,N-Dimethylbenzylsulfamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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